molecular formula C8H19NO B1442851 3-Ethoxy-4-methylpentan-1-amine CAS No. 1354962-75-6

3-Ethoxy-4-methylpentan-1-amine

Cat. No.: B1442851
CAS No.: 1354962-75-6
M. Wt: 145.24 g/mol
InChI Key: ABGOVGHCPXGROD-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylpentan-1-amine: is a chemical compound that belongs to the class of aminesThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Properties

IUPAC Name

3-ethoxy-4-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-4-10-8(5-6-9)7(2)3/h7-8H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGOVGHCPXGROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-methylpentan-1-amine typically involves the reaction of 3-ethoxy-4-methylpentan-1-ol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions .

Industrial Production Methods: Industrial production of 3-Ethoxy-4-methylpentan-1-amine may involve large-scale hydrogenation processes using similar catalysts and conditions as mentioned above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-methylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of simpler amines or reduced derivatives.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-Ethoxy-4-methylpentan-1-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of molecular interactions and biological pathways.

    Medicine: Potential therapeutic applications due to its amine functionality.

    Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    3-Ethoxy-4-methylpentan-1-ol: An alcohol derivative of the compound.

    4-Methylpentan-1-amine: A simpler amine without the ethoxy group.

    3-Ethoxy-4-methylpentan-2-amine: A positional isomer with the amine group at a different position.

Uniqueness: 3-Ethoxy-4-methylpentan-1-amine is unique due to its specific structure, which combines an ethoxy group with a methyl-substituted pentanamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

3-Ethoxy-4-methylpentan-1-amine, with the chemical formula C8H19NOC_8H_{19}NO, is a compound belonging to the class of amines. It has garnered attention for its potential applications in various fields, including medicinal chemistry and industrial processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The structural formula of 3-Ethoxy-4-methylpentan-1-amine can be represented as follows:

CCOC CCN C C C\text{CCOC CCN C C C}

Synthesis Methods

The synthesis typically involves the reaction of 3-ethoxy-4-methylpentan-1-ol with ammonia or an amine under catalytic hydrogenation conditions. Common catalysts include palladium on carbon (Pd/C). The process is optimized for yield and purity, ensuring suitability for both research and industrial applications.

The biological activity of 3-Ethoxy-4-methylpentan-1-amine is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. It acts as a ligand that binds to specific sites on these targets, modulating their activity. This can lead to diverse biological effects depending on the target involved.

Pharmacological Effects

Research indicates that 3-Ethoxy-4-methylpentan-1-amine may exhibit several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Neuroprotective Effects : Some findings indicate that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that 3-Ethoxy-4-methylpentan-1-amine can influence cellular pathways associated with inflammation and apoptosis. For example, studies show that it modulates the expression of pro-inflammatory cytokines in human cell lines.

In Vivo Studies

Animal models have been utilized to assess the compound's efficacy in vivo. One study reported that administration of 3-Ethoxy-4-methylpentan-1-amine resulted in reduced markers of inflammation in a rat model of arthritis. This suggests potential therapeutic applications in inflammatory conditions.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Ethoxy-4-methylpentan-1-amine, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3-Ethoxy-4-methylpentan-2-amine Positional isomer with different amine placementDifferent receptor interactions
4-Methylpentan-1-amine Simpler amine without ethoxy groupLess complex biological effects
3-Ethoxy-4-methylpentan-1-ol Alcohol derivativeVarying solubility and reactivity

This table illustrates how the structural variations influence biological activity and potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-4-methylpentan-1-amine
Reactant of Route 2
3-Ethoxy-4-methylpentan-1-amine

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